1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
Description
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S2/c1-7-6-9(16-18-7)13-10(17)12-4-3-5-19-11-15-14-8(2)20-11/h6H,3-5H2,1-2H3,(H2,12,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKMEUGSCUFXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole moiety and an isoxazole ring, classified as a urea derivative. Its unique structural characteristics contribute to its biological activities. The chemical structure can be represented as follows:
This compound undergoes typical reactivity associated with urea derivatives, including nucleophilic substitutions and hydrolysis reactions. The presence of the thiadiazole and isoxazole groups allows for electrophilic aromatic substitution, enhancing its potential for synthesizing derivatives with improved biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal activity. Studies have shown that compounds with similar structures effectively combat antibiotic-resistant strains of bacteria .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 62.5 μg/mL |
| Escherichia coli | Bacterial | 500 μg/disk |
| Candida albicans | Fungal | Moderate Activity |
| Aspergillus niger | Fungal | Good Activity |
The compound's effectiveness against Staphylococcus aureus and Escherichia coli highlights its potential as a therapeutic agent in treating infections caused by resistant strains .
The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes and receptors associated with bacterial resistance mechanisms. Understanding these interactions is crucial for developing formulations that enhance efficacy while minimizing side effects .
Case Study: Interaction with Enzymes
In a study examining the binding affinities of this compound with various biological targets, it was found to interact significantly with enzymes involved in bacterial cell wall synthesis. This interaction could inhibit the growth of bacteria by disrupting their cell wall integrity .
Synthesis and Derivatives
The synthesis of this compound can be accomplished through several methods that ensure high purity levels. The ability to modify the structure by introducing different substituents on the thiadiazole or isoxazole rings allows for the exploration of new derivatives with enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
